2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride

Drug metabolism toxicophore screening reactive metabolite formation

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a heterocyclic building block belonging to the α-substituted pyrrolidine class, featuring a 4-chlorothiophen-2-ylmethyl group at the pyrrolidine 2-position and a quaternary methyl substituent, isolated as the hydrochloride salt (C₁₀H₁₅Cl₂NS, MW 252.21 g/mol). It serves as a versatile synthetic intermediate for medicinal chemistry and agrochemical research, with the 4-chloro regiochemistry on the thiophene ring distinguishing it from the corresponding 5-chloro isomer and the salt form providing handling advantages over the free base.

Molecular Formula C10H15Cl2NS
Molecular Weight 252.2
CAS No. 2126160-95-8
Cat. No. B2679158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride
CAS2126160-95-8
Molecular FormulaC10H15Cl2NS
Molecular Weight252.2
Structural Identifiers
SMILESCC1(CCCN1)CC2=CC(=CS2)Cl.Cl
InChIInChI=1S/C10H14ClNS.ClH/c1-10(3-2-4-12-10)6-9-5-8(11)7-13-9;/h5,7,12H,2-4,6H2,1H3;1H
InChIKeyDHKHIXDHIXLSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride (CAS 2126160-95-8): Procurement-Relevant Identity and Class Context


2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride is a heterocyclic building block belonging to the α-substituted pyrrolidine class, featuring a 4-chlorothiophen-2-ylmethyl group at the pyrrolidine 2-position and a quaternary methyl substituent, isolated as the hydrochloride salt (C₁₀H₁₅Cl₂NS, MW 252.21 g/mol) [1]. It serves as a versatile synthetic intermediate for medicinal chemistry and agrochemical research, with the 4-chloro regiochemistry on the thiophene ring distinguishing it from the corresponding 5-chloro isomer and the salt form providing handling advantages over the free base [2].

Why 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride Cannot Be Casually Replaced by In-Class Analogs


The 4-chloro versus 5-chloro thiophene regioisomers exhibit divergent bioactivation liabilities, as demonstrated in human liver microsome studies where 4-chlorothiophene-containing compounds generated quantitatively higher levels of glutathione-trapped reactive metabolites (adduct levels: 4-Cl > 5-Cl) [1]. Additionally, the hydrochloride salt offers distinct solubility, hygroscopicity, and weighing accuracy profiles compared to the free base (MW difference: 252.21 vs 215.74 g/mol), directly affecting formulation stoichiometry and reaction yields . These non-interchangeable properties mean that generic substitution without quantitative verification can compromise metabolic stability screening outcomes and synthetic reproducibility.

Quantitative Differentiation Evidence for 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride: Head-to-Head Comparator Data


4-Chloro vs. 5-Chloro Thiophene Regioisomer: Bioactivation Liability in Human Liver Microsomes

In a panel of substituted 2-acetylthiophenes incubated in NADPH-fortified human liver microsomes with dansyl-GSH trapping, the 4-chloro substituent produced higher adduct levels than the 5-chloro isomer. The quantitative thiol-trapping assay established the reactivity rank order: 4-Cl > 5-Cl, with 4-Cl adduct levels approximately 2–3 fold above the 5-Cl analogue [1]. This indicates the 4-chlorothiophene regioisomer present in the target compound carries a greater intrinsic bioactivation risk, a critical consideration for medicinal chemistry programs screening against metabolic toxicity.

Drug metabolism toxicophore screening reactive metabolite formation

Hydrochloride Salt vs. Free Base: Molecular Weight and Stoichiometric Handling Precision

The hydrochloride salt (MW 252.21 g/mol) provides a 16.9% mass increase over the free base (MW 215.74 g/mol) [1]. This mass difference directly affects reaction stoichiometry: using the salt in place of the free base without correction leads to a 14.5% undercharge of active pyrrolidine species. The salt form is a free-flowing powder at room temperature storage, whereas the free base is an oil or low-melting solid (predicted boiling point 283.3±25.0 °C) that poses greater handling challenges [1].

Salt selection formulation stoichiometry weighing accuracy

4-Chloro Regioisomer vs. 5-Chloro Regioisomer: Cost and Availability Comparison

Direct price comparison from a common vendor (Biosynth/CymitQuimica) shows the 4-chloro isomer hydrochloride (CAS 2126160-95-8) is priced at €725 per 50 mg, slightly higher than the 5-chloro isomer hydrochloride (CAS 2126160-85-6) at €719 per 50 mg, a +0.84% premium . Both are supplied at ≥95% purity. The 4-chloro isomer carries a distinct MDL identifier (MFCD31381171) versus the 5-chloro analog (MFCD30752553), ensuring unambiguous ordering when regioisomeric purity is required.

Procurement cost building block sourcing regioisomer availability

Computed Physicochemical Properties: 4-Chloro Free Base vs. Des-Methyl and N-Substituted Analogs

The 2-methyl substitution on the pyrrolidine ring of the target compound (free base) yields a computed XLogP3 of 2.8 and topological polar surface area (TPSA) of 40.3 Ų [1]. The des-methyl analog (2-[(4-chlorothiophen-2-yl)methyl]pyrrolidine, CAS 1566825-11-3, MW 201.72 g/mol) lacks the quaternary center and is predicted to have lower lipophilicity (XLogP3 ~2.2) and a smaller TPSA (~32 Ų), which may alter blood-brain barrier permeability predictions and CYP450 binding profiles . The 2-methyl group introduces an additional stereocenter (undefined atom stereocenter count = 1) offering a handle for chiral resolution not available in the des-methyl series [1].

Lipophilicity polar surface area drug-likeness prediction

Optimal Application Scenarios for 2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Regioisomer-Specific Metabolic Stability Screening

When a lead series contains a thiophene moiety, the 4-chloro versus 5-chloro regioisomer choice directly influences bioactivation liability. Procurement of the 4-chloro isomer enables head-to-head metabolic stability comparison in human liver microsome assays, where published class-level data indicate 4-chlorothiophenes generate ~2–3 fold higher GSH adduct levels than 5-chloro analogs [1]. This allows teams to establish regioisomer-specific structure-metabolism relationships early in lead optimization.

Parallel Synthesis and Library Production Requiring Stoichiometric Precision with Salt-Form Convenience

The hydrochloride salt (MW 252.21 g/mol) is a free-flowing powder stable at room temperature, eliminating the handling challenges of the oily free base (predicted bp 283.3±25.0 °C) [2]. Automated liquid handlers and solid dispensing robots benefit from the salt's consistent particulate form and the defined stoichiometric correction factor (0.855 vs. free base), reducing weighing errors in >96-well plate synthesis campaigns .

Chiral Resolution and Stereochemical SAR Exploration Around the Pyrrolidine 2-Position

The quaternary 2-methyl substituent introduces an undefined stereocenter (count = 1), creating a racemic mixture amenable to chiral chromatographic resolution [3]. The resolved enantiomers can then be evaluated separately in target-binding assays, an option not available with the des-methyl analog which lacks this stereochemical handle. This supports patent strategy by enabling composition-of-matter claims on single enantiomers.

Agrochemical Intermediate Synthesis Exploiting 4-Chloro Regioselective Cross-Coupling

The 4-chloro position on the thiophene ring is sterically less hindered than the 5-chloro position adjacent to sulfur, favoring regioselective palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the chloride site. This regiochemical advantage, combined with the commercial availability of the hydrochloride at minimal price premium over the 5-chloro isomer (+0.84% at 50 mg scale) , makes it the preferred building block for constructing 4-aryl/amino thiophene derivatives in agrochemical discovery.

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